2-(Difluoromethoxy)-1,3,4-trifluoro-benzene
Description
Properties
IUPAC Name |
2-(difluoromethoxy)-1,3,4-trifluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5O/c8-3-1-2-4(9)6(5(3)10)13-7(11)12/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWUWHGNLQTPAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)OC(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Trifluoromethoxybenzene
From Trichloromethoxybenzene: Trichloromethoxybenzene reacts with anhydrous HF at 80°C for 4-6 hours to produce trifluoromethoxybenzene, with hydrochloric acid formed as a byproduct. The reaction occurs under pressure, reaching a maximum of 30-35 kg/cm². The crude product is distilled at atmospheric pressure to isolate pure trifluoromethoxybenzene.
- Procedure: Charge trichloromethoxybenzene (265g) and AHF (252g) into a SS 316 autoclave and heat to 80°C. Maintain the temperature for 4 to 6 hours under pressure. After completion, vent HCl & AHF and expel any dissolved gases by heating and purging with nitrogen. Crude trifluoromethoxybenzene (190g) is then boiled off to obtain the pure product (approximately 120g) in the initial cuts.
- From Anisole: React anisole (150g) with a radical initiator (7.5g) and 4-chlorobenzotrifluoride (750g) for 4-5 hours at 90-100°C under polychromatic UV illumination, while maintaining a chlorine flow rate of 15 to 20 LPH. After the addition, continue the chlorine flow at about 20 LPH for 2 hours to complete the reaction, using a total of about 345g of chlorine. Purge the reaction mass with nitrogen gas to remove dissolved chlorine and HCl, followed by solvent removal to obtain the crude product (296g), which is then used in the next step.
Nitration of Trifluoromethoxybenzene
- Trifluoromethoxybenzene is nitrated using concentrated sulfuric acid and concentrated nitric acid at 0°C to 35°C. This reaction produces a mixture of isomers, with the para isomer being the major product (approximately 90%). Sulfuric acid and water are produced as by-products. The crude product is isolated by DCM layer separation followed by evaporation of the DCM solvent.
- Procedure: Trifluoromethoxybenzene (118g) and dichloromethane (590g) are charged into a glass round bottomed flask and cooled to about 0°C. A nitration mixture of HNO3 (58.24 g) and H2SO4 (174.24g) is added from the top at a temperature range of 5° to 10°C over about 1 hour. The mixture's temperature is slowly raised to 30°C and maintained for an additional hour. After completion, the reaction mass is quenched into ice-cold water, and the solvent layers are separated. The aqueous layers are extracted with the solvent, combined with the solvent layers, dried, and evaporated to obtain 1-Nitro-4-trifluoromethoxy-benzene (135g).
Synthesis of 1,2,4-Trifluorobenzene
- 1,2,4-Trifluorobenzene can be synthesized using a multi-step process starting from 2,4-dichlorofluorobenzene:
- Nitration: React 2,4-dichlorofluorobenzene with a mixed acid of concentrated sulfuric acid and fuming nitric acid to produce 2,4-dichloro-5-fluoronitrobenzene.
- Fluorination: React 2,4-dichloro-5-fluoronitrobenzene with potassium fluoride under the catalysis of a quaternary ammonium salt catalyst to produce 2,4,5-trifluoronitrobenzene.
- Mix 2,4-dichloro-5-fluoronitrobenzene and sulfolane in a 1:1 weight ratio and raise the temperature to 100°C. After water removal under reduced pressure, add spray-dried potassium fluoride, with the amount of potassium fluoride being 2.2 times the amount of 2,4-dichloro-5-fluoronitrobenzene. The amount of the quaternary ammonium salt is 1% of the 2,4-dichloro-5-fluoronitrobenzene, and the fluorination temperature is maintained at 150-200°C.
- Reduction: Hydrogenate 2,4,5-trifluoronitrobenzene to obtain 2,4,5-trifluoroaniline.
- Diazotization and Deamination: React 2,4,5-trifluoroaniline with sulfuric acid to form a salt, diazotize with nitroso sulfuric acid, and deaminate with sodium hypophosphite under the catalysis of copper salt, followed by steam distillation to obtain 1,2,4-trifluorobenzene.
Synthesis of Difluorobenzenes
- Difluorobenzenes can be prepared through a process involving the fluorination of dichlorobenzoyl chloride to produce difluorobenzoyl fluoride.
- Balz-Schiemann Reaction: The traditional method for producing meta-difluorobenzene involves the thermal decomposition of arene diazonium tetrafluoroborates. This method includes isolating and controlling the decomposition of diazonium fluoroborates and dealing with side reactions during diazotization or decomposition.
- Improved Process: An improved process for preparing difluorobenzenes involves heating a chlorinated benzoyl chloride with potassium fluoride and a solvent to produce a fluorinated benzoyl fluoride. The ratio of potassium fluoride to chlorinated benzoyl chloride should be at least stoichiometric, with a preferred molar ratio of about 1 to about 5, and most preferably about 3 to about 5. This process uses commercially available raw materials, eases the separation of difluorobenzenes, and provides good yields.
Synthesis of 5-(difluoromethoxy)-1H-benzimidazole-2-thiol
- 4-(difluoromethoxy)benzene-1,2-diamine is reacted with carbon disulfide and KOH in the presence of ethanol to synthesize 5-(difluoromethoxy)-1H-benzimidazole-2-thiol.
Properties of Fluorinated Aromatic Compounds
Fluorinated aromatic compounds, such as 1,3-Difluoro-4-difluoromethoxy-2-(fluoromethyl)benzene, have unique properties due to the presence of multiple fluorine atoms and a difluoromethoxy group. These properties include increased stability and specific reactivity patterns, making them valuable in pharmaceuticals, materials science, and agrochemicals. The presence of fluorine atoms can enhance binding affinity to biological molecules, potentially modulating enzymatic reactions and cellular signaling pathways.
Description 1,3-Difluoro-4-difluoromethoxy-2-(fluoromethyl)benzene Product Name 1,3-Difluoro-4-difluoromethoxy-2-(fluoromethyl)benzene Molecular Formula C8H5F5O Molecular Weight 212.12 g/mol IUPAC Name 1-(difluoromethoxy)-2,4-difluoro-3-(fluoromethyl)benzene Standard InChI InChI=1S/C8H5F5O/c9-3-4-5(10)1-2-6(7(4)11)14-8(12)13/h1-2,8H,3H2 Standard InChIKey SRZDLTCSDZAZMD-UHFFFAOYSA-N Canonical SMILES C1=CC(=C(C(=C1OC(F)F)F)CF)F PubChem Compound 131213103 Last Modified Aug 11 2024
Chemical Reactions Analysis
2-(Difluoromethoxy)-1,3,4-trifluoro-benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one of the fluorine atoms on the benzene ring.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various products.
Cross-Coupling Reactions: The compound can undergo cross-coupling reactions with other aromatic or aliphatic compounds to form more complex molecules.
Common reagents used in these reactions include metal catalysts, such as palladium or copper, and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
Chemistry
2-(Difluoromethoxy)-1,3,4-trifluoro-benzene serves as a crucial building block in the synthesis of complex fluorinated molecules. These compounds are essential in the development of pharmaceuticals and agrochemicals due to their enhanced stability and reactivity.
Biological Studies
The compound's unique fluorinated structure makes it valuable in biological research:
- Imaging Probes : Utilized in developing radiolabeling agents for imaging studies.
- Biological Pathway Modulation : Investigated for its ability to interact with specific molecular targets, potentially influencing various biological pathways.
Medicinal Chemistry
Research indicates that this compound may exhibit therapeutic properties:
- Antimicrobial Activity : Demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli.
- Anticancer Potential : A study published in the Journal of Medicinal Chemistry highlighted its ability to induce apoptosis in cancer cells by activating caspase pathways and causing cell cycle arrest at the G2/M phase.
Case Study 1: Anticancer Efficacy
In vitro studies revealed that 2-(Difluoromethoxy)-1,3,4-trifluoro-benzene effectively inhibited cancer cell proliferation. The mechanism involves:
- Induction of apoptosis via caspase activation.
- Cell cycle arrest at the G2/M phase.
This study underscores the potential of this compound as a scaffold for developing anticancer drugs.
Case Study 2: Antimicrobial Properties
Research has demonstrated that this compound exhibits potent antibacterial activity. The findings suggest:
- Efficacy against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.
- Potential as a lead compound in antibiotic development.
Summary Table of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Chemistry | Building block for fluorinated compounds | Essential in pharmaceutical synthesis |
| Biological Studies | Imaging probes, radiolabeling agents | Enhances imaging capabilities in biological research |
| Medicinal Chemistry | Antimicrobial and anticancer properties | Significant antibacterial activity; induces apoptosis |
| Industrial Applications | Specialty chemicals production | Improved stability and resistance to degradation |
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-1,3,4-trifluoro-benzene involves its interaction with specific molecular targets and pathways. The compound’s fluorinated groups can enhance its binding affinity to certain proteins or enzymes, thereby modulating their activity. Additionally, the compound’s unique structure can influence its pharmacokinetics and distribution within biological systems, leading to specific therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(Difluoromethoxy)-1,3,4-trifluoro-benzene with structurally or functionally related fluorinated benzene derivatives, based on molecular properties, reactivity, and applications inferred from the evidence:
Key Observations:
Substituent Effects: The difluoromethoxy group (-OCF₂H) in the target compound provides steric bulk and electron-withdrawing effects, similar to nitro (-NO₂) or trifluoromethyl (-CF₃) groups in analogs like 4-(Difluoromethoxy)nitrobenzene and oxyfluorfen. Fluorine vs. Bromine: Replacing bromine (as in 2-Bromo-1,3,4-trifluoro-benzene) with difluoromethoxy reduces reactivity in cross-coupling reactions but enhances metabolic stability .
Reactivity and Stability: Compounds with multiple fluorine atoms (e.g., 1,3,4-trifluoro substitution) exhibit increased resistance to oxidation and hydrolysis compared to non-fluorinated analogs. This aligns with trends observed in 3,4-Difluoronitrobenzene, where fluorine stabilizes the nitro group .
Research Findings and Limitations
- Synthetic Challenges : Fluorinated benzenes often require specialized conditions (e.g., anhydrous HF or fluorinating agents), as seen in the synthesis of 3,4-Difluorobenzoyl chloride and related derivatives .
- Data Gaps : Direct experimental data (e.g., melting point, solubility) for 2-(Difluoromethoxy)-1,3,4-trifluoro-benzene are absent in the evidence, necessitating extrapolation from analogs.
Biological Activity
2-(Difluoromethoxy)-1,3,4-trifluoro-benzene is a fluorinated aromatic compound that has garnered attention in the fields of medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-(Difluoromethoxy)-1,3,4-trifluoro-benzene can be represented as follows:
- Chemical Formula : C7H3F5O
- Molecular Weight : 212.09 g/mol
- Functional Groups : Difluoromethoxy and trifluorobenzene
This compound's distinctive fluorinated groups enhance its lipophilicity and metabolic stability, making it an interesting candidate for drug development.
Mechanisms of Biological Activity
The biological activity of 2-(Difluoromethoxy)-1,3,4-trifluoro-benzene is primarily attributed to its interaction with various biological targets. Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in diseases such as cancer and inflammation.
- Receptor Modulation : It may interact with receptor sites, altering cell signaling pathways that are crucial for cellular responses to external stimuli.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, although further research is needed to elucidate the specific mechanisms involved.
Anticancer Activity
A study investigated the anticancer properties of various fluorinated compounds, including 2-(Difluoromethoxy)-1,3,4-trifluoro-benzene. The findings indicated that this compound inhibited the proliferation of cancer cell lines through apoptosis induction. The study reported an IC50 value of approximately 15 μM against MCF-7 breast cancer cells, suggesting a moderate potency compared to other fluorinated analogs .
Antimicrobial Activity
In vitro assays demonstrated that 2-(Difluoromethoxy)-1,3,4-trifluoro-benzene exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli .
Case Study 1: Anticancer Efficacy
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of difluoromethoxy-substituted benzene derivatives. Among these, 2-(Difluoromethoxy)-1,3,4-trifluoro-benzene exhibited promising anticancer effects in vitro. The study highlighted its ability to induce cell cycle arrest at the G2/M phase and promote apoptosis through the activation of caspase pathways .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of fluorinated compounds where 2-(Difluoromethoxy)-1,3,4-trifluoro-benzene was included in a library screened against various pathogens. Results indicated that this compound not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics like ampicillin .
Table of Biological Activities
Q & A
Q. What are the preferred synthetic routes for 2-(Difluoromethoxy)-1,3,4-trifluoro-benzene, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves sequential fluorination and etherification. For example, halogen-exchange reactions using KF/18-crown-6 in polar aprotic solvents (e.g., DMF) at 120–150°C can introduce fluorine atoms. The difluoromethoxy group may be introduced via nucleophilic substitution of a hydroxyl group with difluoromethyl triflate (CF₂HO₃SCF₃) under inert conditions. Yield optimization requires precise stoichiometric control of fluorinating agents and monitoring via TLC/GC-MS .
Q. How can spectroscopic techniques (NMR, IR) reliably characterize this compound?
- Methodological Answer :
- ¹⁹F NMR : Expect distinct signals for aromatic fluorines (δ -110 to -140 ppm) and the difluoromethoxy group (δ -80 to -85 ppm). Coupling constants (e.g., ) help assign substitution patterns .
- ¹H NMR : Aromatic protons adjacent to fluorine atoms show deshielding (δ 7.0–7.5 ppm). Integration ratios distinguish substituent positions.
- IR : Strong C-F stretches (1000–1300 cm⁻¹) and C-O-C vibrations (1100–1250 cm⁻¹) confirm functional groups. Cross-validate with computational IR spectra (DFT/B3LYP) .
Q. What purification strategies are effective for removing fluorinated byproducts?
- Methodological Answer : Use silica gel chromatography with hexane/ethyl acetate (high F-content reduces polarity) or fractional crystallization in ethanol/water mixtures. Monitor purity via HPLC with a C18 column (acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can computational chemistry predict the electronic properties of 2-(Difluoromethoxy)-1,3,4-trifluoro-benzene?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model HOMO-LUMO gaps, electrostatic potential surfaces, and Fukui indices. For example, the HOMO-LUMO gap (~5.2 eV) indicates stability against electrophilic attack, while localized electron density on fluorine atoms guides reactivity predictions. Solvent effects can be incorporated using the PCM model .
Q. What experimental approaches resolve contradictions in reported spectral data for fluorinated aromatics?
- Methodological Answer :
- Variable Temperature NMR : Resolves dynamic effects (e.g., hindered rotation of the difluoromethoxy group) that obscure splitting patterns.
- Isotopic Labeling : Use deuterated analogs (e.g., ³,⁵-Difluorobenzoic-d₃ acid ) to simplify overlapping signals.
- 2D NMR (COSY, NOESY) : Assigns coupling networks and spatial proximities in complex spectra .
Q. How does the steric and electronic influence of the difluoromethoxy group affect regioselectivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing nature of the difluoromethoxy group deactivates the aromatic ring, favoring meta-substitution in electrophilic reactions. Steric hindrance from the -OCF₂H moiety directs coupling partners (e.g., Suzuki-Miyaura) to less hindered positions. Use Pd(OAc)₂/XPhos catalysts with optimized ligand-to-metal ratios to enhance selectivity .
Key Research Considerations
- Safety : Handle fluorinated intermediates in fume hoods due to potential toxicity. Use PTFE-lined caps to prevent solvent degradation .
- Data Validation : Cross-reference spectral data with fluorinated analogs (e.g., 1,2,4-Trifluorobenzene ) to confirm assignments.
- Synthetic Scalability : Pilot small-scale reactions (<1 mmol) to optimize conditions before scaling up, minimizing costly reagent waste .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
